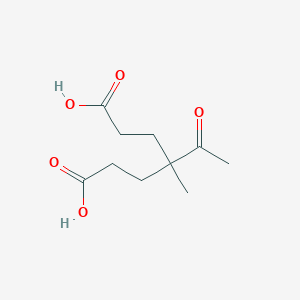

4-Acetyl-4-methylheptanedioic acid

Description

Historical Context and Discovery of Related Keto-Dicarboxylic Acid Derivatives

The study of organic acids has been a cornerstone of chemical science for centuries, leading to the classification of numerous families of compounds based on their functional groups. Among these are dicarboxylic acids, which possess two carboxylic acid groups, and keto acids, which contain both a ketone and a carboxylic acid group. wikipedia.org The convergence of these functionalities gives rise to keto-dicarboxylic acids, a class of molecules to which 4-Acetyl-4-methylheptanedioic acid belongs.

Historically, simpler related compounds provided the foundational knowledge for this area. Dicarboxylic acids such as pimelic acid (heptanedioic acid) were identified and studied for their role as precursors in chemical synthesis. acs.orgresearchgate.net Simultaneously, the investigation of keto acids revealed their profound importance in biology. Key examples include:

Alpha-keto acids , such as pyruvic acid and alpha-ketoglutaric acid, which are central intermediates in fundamental metabolic pathways, including glycolysis and the Krebs cycle. wikipedia.org

Beta-keto acids , like acetoacetic acid, which are noted for their relative instability and tendency to undergo thermal decarboxylation. wikipedia.org

Gamma-keto acids , such as levulinic acid, which are recognized for their stability and utility as chemical building blocks. wikipedia.org

Early research focused on understanding the characteristic reactions of these molecules, which established a framework for predicting the behavior of more complex derivatives. The presence of multiple, different functional groups in keto-dicarboxylic acids made them intriguing subjects for synthetic and mechanistic studies from the early days of organic chemistry.

Academic Significance in Contemporary Organic and Medicinal Chemistry Research

While this compound itself is not the subject of extensive, dedicated research, its structural motifs—a heptanedioic acid backbone, a ketone group, and a quaternary substituted carbon—point to significant academic interest in several areas. Its importance can be understood by examining the contemporary applications of its constituent parts.

Heptanedioic Acid Framework in Polymers and Medicinal Chemistry: The dicarboxylic acid backbone is a fundamental component in polymer chemistry. Dicarboxylic acids are used as monomers in condensation polymerizations to produce commercially important materials like polyesters and polyamides. numberanalytics.commdpi.com Specifically, odd-numbered dicarboxylic acids like pimelic acid (heptanedioic acid) are known to influence the physical properties of polymers, such as reducing elasticity, which is a key consideration in materials science. researchgate.net Furthermore, the heptanedioic acid skeleton serves as a valuable scaffold in medicinal chemistry. For example, substituted heptanedioic acid derivatives have been synthesized as precursors to biologically active analogues of diaminopimelic acid, a compound essential to the cell walls of many bacteria, highlighting its potential in the development of novel anti-bacterial agents. nih.gov

The Keto Group as a Reactive Handle: The ketone functionality provides a reactive site for a wide array of chemical transformations. In modern chemical research, keto groups integrated into polymer structures are of particular interest. Keto-functionalized polymers, often derived from the gamma-keto acid levulinic acid, serve as versatile scaffolds. researchgate.net These polymers can be readily modified through reactions like oxime or hydrazone formation to attach other molecules, including sensitive biomolecules for applications in drug delivery and the creation of advanced functional materials. researchgate.netnih.gov The presence of a ketone within a dicarboxylic acid structure, as in this compound, offers a potential route to creating cross-linked or functionalized polymers with tailored properties.

Metabolic and Biochemical Interest: Keto-dicarboxylic acids are also relevant in biochemical and metabolic research. Studies on "dicarboxylic aciduria," a metabolic disorder characterized by the excretion of dicarboxylic acids, have investigated how the body processes these molecules. Research in rat models has shown that medium- and long-chain dicarboxylic acids are metabolized via beta-oxidation to shorter-chain acids like adipic acid and suberic acid. nih.govnih.gov Compounds like this compound could serve as specialized substrates in studies aimed at elucidating the mechanisms of fatty acid and dicarboxylic acid metabolism or in the investigation of metabolic disorders.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | uni.lu |

| Synonyms | 4-Acetyl-4-methylpimelic acid, NSC 8128 | echemi.com |

| CAS Number | 19830-09-2 | echemi.com |

| Molecular Formula | C10H16O5 | uni.lu |

| Molecular Weight | 216.23 g/mol | echemi.com |

| Monoisotopic Mass | 216.09978 Da | uni.lu |

| Topological Polar Surface Area | 91.7 Ų | echemi.com |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 5 | echemi.com |

| Rotatable Bond Count | 7 | echemi.com |

| Complexity | 251 | echemi.com |

| InChI Key | LYBQMKJABQTTFJ-UHFFFAOYSA-N | uni.lu |

Properties

CAS No. |

19830-09-2 |

|---|---|

Molecular Formula |

C10H14O5-2 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

4-acetyl-4-methylheptanedioate |

InChI |

InChI=1S/C10H16O5/c1-7(11)10(2,5-3-8(12)13)6-4-9(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)/p-2 |

InChI Key |

LYBQMKJABQTTFJ-UHFFFAOYSA-L |

SMILES |

CC(=O)C(C)(CCC(=O)O)CCC(=O)O |

Canonical SMILES |

CC(=O)C(C)(CCC(=O)[O-])CCC(=O)[O-] |

Other CAS No. |

5460-06-0 |

Origin of Product |

United States |

Advanced Analytical Characterization and Methodologies for 4 Acetyl 4 Methylheptanedioic Acid

Chromatographic Separation Techniques

The separation and quantification of 4-Acetyl-4-methylheptanedioic acid in various matrices necessitate the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful tools for the analysis of non-volatile, polar compounds like dicarboxylic acids. These methods, particularly in the reversed-phase mode, offer the resolution and sensitivity required for accurate characterization. Furthermore, preparative scale chromatography is essential for isolating the compound for further structural elucidation or for use as a reference standard.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of organic acids, including dicarboxylic acids structurally similar to this compound. shimadzu.nlsigmaaldrich.com The separation is typically achieved by distributing the analyte between a liquid mobile phase and a solid stationary phase. For polar compounds like this compound, which contains two carboxylic acid groups and a ketone functionality, reversed-phase HPLC is the most common approach. shimadzu.nlnih.gov

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. nih.gov For the analysis of organic acids, the mobile phase is typically an aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol. chromatographyonline.com The retention of this compound on the non-polar stationary phase is influenced by its hydrophobicity.

A critical parameter in the analysis of acidic compounds is the pH of the mobile phase. nih.govchromatographyonline.com To ensure reproducible retention times and good peak shapes, the mobile phase is usually acidified. chromatographyonline.com This is because maintaining a pH below the pKa of the carboxylic acid groups (typically around 4-5) suppresses their ionization, rendering the molecule less polar and increasing its retention on the reversed-phase column. nih.gov Common acidic modifiers include formic acid, acetic acid, or a phosphate (B84403) buffer. nih.govtandfonline.com The use of an acidic mobile phase is crucial for achieving sharp and symmetrical peaks, as it prevents the formation of anionic species that can lead to peak tailing.

Table 1: Representative Reversed-Phase HPLC Conditions for Dicarboxylic Acid Analysis

| Parameter | Condition | Rationale |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with acidic modifier (e.g., 0.1% Formic Acid) | Suppresses ionization of carboxylic acid groups, leading to better retention and peak shape. nih.govchromatographyonline.com |

| pH | Typically between 2.5 and 3.5 | Ensures carboxylic acids are in their protonated, less polar form. nih.gov |

| Detector | UV at 210 nm | Carboxylic acid groups exhibit absorbance at low UV wavelengths. tandfonline.com |

This table presents generalized conditions based on the analysis of structurally similar dicarboxylic acids and serves as a starting point for method development for this compound.

For complex samples containing compounds with a wide range of polarities, or for optimizing the separation of closely eluting peaks, a gradient elution strategy is often employed. lth.se In gradient elution, the composition of the mobile phase is changed over the course of the analysis, typically by increasing the proportion of the organic solvent. lth.se This allows for the elution of more strongly retained components in a reasonable time while still providing good resolution for early-eluting compounds. researchgate.net

For the analysis of a sample containing this compound and other related substances, a linear gradient of increasing acetonitrile concentration in an acidic aqueous mobile phase would be a common starting point. lth.seresearchgate.net The gradient profile, including the initial and final solvent compositions, the rate of change, and any hold times, would need to be optimized to achieve the desired separation. lth.se

Table 2: Example Gradient Elution Program for Organic Acid Separation

| Time (minutes) | % Aqueous (with 0.1% Formic Acid) | % Acetonitrile |

| 0.0 | 95 | 5 |

| 20.0 | 50 | 50 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 30.1 | 95 | 5 |

| 35.0 | 95 | 5 |

This table illustrates a typical gradient profile that can be adapted for the separation of dicarboxylic acids like this compound. The specific timings and percentages would require empirical optimization. lth.seresearchgate.net

The choice of the HPLC column is critical for a successful separation. For reversed-phase analysis of organic acids, C18 (octadecylsilane) columns are the most widely used. sigmaaldrich.comtandfonline.com These columns provide a good balance of hydrophobicity for retaining moderately polar compounds like this compound. The particle size of the stationary phase packing material influences the column's efficiency, with smaller particles generally providing higher resolution. sigmaaldrich.com

Column temperature is another important parameter that can be optimized to improve separation. researchgate.net Operating the column at a temperature above ambient (e.g., 30-40 °C) can lead to several benefits, including lower mobile phase viscosity (resulting in lower backpressure), increased analyte diffusivity (leading to sharper peaks), and altered selectivity. The optimal temperature will depend on the specific separation and should be determined experimentally.

Table 3: Common Column Characteristics for Dicarboxylic Acid Analysis

| Parameter | Specification | Benefit |

| Stationary Phase | C18 (Octadecylsilane) | Versatile, provides good retention for a wide range of organic molecules. sigmaaldrich.comtandfonline.com |

| Particle Size | 3-5 µm | Offers a good compromise between efficiency and backpressure for standard HPLC systems. sigmaaldrich.com |

| Column Dimensions | e.g., 4.6 mm x 150 mm or 4.6 mm x 250 mm | Standard dimensions suitable for many analytical applications. sigmaaldrich.comsielc.com |

| Temperature | 30-40 °C | Can improve peak shape and reduce run times. researchgate.net |

This table provides typical column specifications for the HPLC analysis of organic acids. The ideal column and temperature may vary depending on the specific analytical challenge.

Ultra-High Performance Liquid Chromatography (UHPLC) and Rapid Resolution Liquid Chromatography (RRLC)

Ultra-High Performance Liquid Chromatography (UHPLC) and Rapid Resolution Liquid Chromatography (RRLC) represent significant advancements in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. tandfonline.comnih.gov These techniques utilize columns packed with sub-2 µm particles, which leads to much higher separation efficiencies.

The primary advantage of employing UHPLC or RRLC for the analysis of this compound would be a significant reduction in analysis time without sacrificing resolution. nih.gov This high-throughput capability is particularly valuable in quality control environments or for the analysis of large numbers of samples. The fundamental principles of reversed-phase chromatography, including mobile phase composition and pH control, remain the same as in HPLC. mdpi.com However, the instrumentation for UHPLC is designed to operate at much higher pressures than conventional HPLC systems.

Preparative Scale Chromatographic Applications (e.g., Column Chromatography)

For the isolation and purification of this compound in larger quantities, preparative scale chromatography is the method of choice. This technique is essential for obtaining pure material for use as a reference standard, for structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography, or for further chemical synthesis.

While preparative HPLC can be used, traditional column chromatography with a suitable stationary phase is a common and cost-effective approach for initial purification. For a polar compound like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) as the eluent could be employed. The polarity of the eluent is gradually increased to elute the compound from the column.

Alternatively, preparative reversed-phase chromatography can be utilized, which is often a scaled-up version of the analytical HPLC method. teledyneisco.com This approach offers higher resolution than traditional column chromatography and is particularly useful for separating complex mixtures or isomers. The use of amphoteric resins in chromatographic columns has also been explored for the separation of dicarboxylic acids. google.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound. Through various ionization and analysis techniques, both qualitative and quantitative data can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass. The predicted monoisotopic mass of this compound is 216.09978 Da. aip.orguni.luechemi.com

For analysis, various adducts of the molecule can be measured. The table below, based on predicted values, illustrates the expected accurate masses for several common adducts of this compound in both positive and negative ionization modes. aip.orguni.lu

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 217.10706 | 147.5 |

| [M+Na]⁺ | 239.08900 | 152.6 |

| [M+NH₄]⁺ | 234.13360 | 164.3 |

| [M+K]⁺ | 255.06294 | 152.1 |

| [M-H]⁻ | 215.09250 | 144.7 |

| [M+HCOO]⁻ | 261.09798 | 164.2 |

| [M+CH₃COO]⁻ | 275.11363 | 184.3 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Key fragmentation patterns for dicarboxylic acids often involve the neutral loss of water (H₂O) and carbon dioxide (CO₂). rsc.org For acetylated compounds, a characteristic loss of the acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O) is common. In the case of this compound, fragmentation is likely to be initiated at the carboxylic acid groups and the acetyl group. The presence of a quaternary carbon at the 4-position, substituted with both a methyl and an acetyl group, will influence the fragmentation, potentially leading to characteristic product ions resulting from cleavage at this central point.

Analysis of a structurally related compound, 4-acetylbutyric acid, in negative ion mode shows a precursor ion [M-H]⁻ at m/z 129. massbank.eu Its fragmentation yields product ions at m/z 111, 85, 69, 59, and 41, which correspond to losses of H₂O, CO₂, and parts of the carbon chain, providing a model for potential fragmentation pathways of the acetyl-containing aliphatic chain in this compound. massbank.eu

Ionization Techniques (e.g., Electrospray Ionization, ESI) and Polarity Modes

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like dicarboxylic acids, as it typically produces intact molecular ions or protonated/deprotonated molecules with minimal fragmentation in the source. nih.gov For this compound, ESI would be the preferred ionization method.

The compound can be analyzed in both positive and negative polarity modes:

Positive Ion Mode: In this mode, protonated molecules, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, are commonly observed.

Negative Ion Mode: This mode is often more sensitive for carboxylic acids due to the ease of deprotonation. The deprotonated molecule, [M-H]⁻, is the primary ion observed.

The choice of polarity mode can influence the subsequent fragmentation in MS/MS analysis and can be optimized to obtain the most informative spectral data. Derivatization of the carboxylic acid groups, for instance by esterification, can also be employed to enhance ionization efficiency and improve chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound, providing detailed information about the carbon skeleton and the chemical environment of the protons.

While specific experimental ¹H and ¹³C NMR data for this compound are not publicly available, the expected chemical shifts can be inferred from the known spectra of related structures such as pimelic acid and other substituted dicarboxylic acids. nih.govcontaminantdb.ca

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the acetyl group and the quaternary methyl group, as well as the methylene (B1212753) protons of the heptanedioic acid backbone. The chemical shifts of the methylene protons will be influenced by their proximity to the electron-withdrawing carboxylic acid and acetyl groups. The carboxylic acid protons themselves would appear as broad singlets at a downfield chemical shift, typically between 10-13 ppm, though these are often exchanged in deuterated solvents. libretexts.org

¹³C NMR: The carbon NMR spectrum will provide key signals for each of the ten carbon atoms in the molecule. The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the region of 170-185 ppm. princeton.edu The carbonyl carbon of the acetyl group will appear further downfield, likely above 200 ppm, characteristic of a ketone. The quaternary carbon at the 4-position will also have a distinct chemical shift. The remaining methyl and methylene carbons will appear in the upfield region of the spectrum.

Other Spectroscopic Methods for Molecular Characterization

Other spectroscopic techniques can provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show strong, broad absorption bands characteristic of the O-H stretching of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. libretexts.org Two distinct C=O stretching absorptions are also anticipated: one for the carboxylic acid carbonyls around 1700-1725 cm⁻¹ and another for the ketone carbonyl of the acetyl group at a slightly higher wavenumber, likely 1710-1730 cm⁻¹. openstax.orgpressbooks.publibretexts.org

Raman Spectroscopy: Raman spectroscopy can also be used to probe the vibrational modes of the molecule. It is particularly sensitive to the C-C backbone and the C=O double bonds. The symmetric stretching vibrations of the dicarboxylic acid groups would be expected to produce strong Raman signals. aip.orgias.ac.inrsc.org

Biological and Biochemical Research Relevance of 4 Acetyl 4 Methylheptanedioic Acid and Its Analogues

Role as a Synthetic Precursor in Chemical Biology Research

Heptanedioic acid (pimelic acid) and its derivatives are valuable precursors in the synthesis of biologically relevant molecules. ontosight.ai Derivatives of pimelic acid are notably involved in the biosynthesis of the essential amino acid lysine (B10760008) and the vitamin biotin (B1667282). abmole.comwikipedia.org In chemical biology, these derivatives can be modified to create probes for studying biochemical pathways, such as those involved in fatty acid biosynthesis. ontosight.ai The dicarboxylic acid structure allows for the synthesis of diesters, which can modulate properties like lipophilicity and be used to investigate structure-activity relationships, for instance, in the development of novel antioxidants. nih.gov

Investigations into Potential Biological Activities of Structurally Related Keto-Dicarboxylic Acids

The presence of both ketone and carboxylic acid functional groups in molecules like 4-Acetyl-4-methylheptanedioic acid suggests a potential for diverse biological activities. Research into structurally similar keto-dicarboxylic acids has uncovered several areas of interest.

Keto-dicarboxylic acids have been identified as inhibitors of various enzymes, a property that is highly dependent on the length of the carbon chain separating the functional groups. Studies on the inhibition of porphobilinogen (B132115) synthase (PBGS) by a series of γ-keto dicarboxylic acids revealed a fascinating shift in the mechanism of inhibition as the chain length increases. Shorter chain analogues (C5-C7) act as competitive inhibitors, C8 and C9 analogues exhibit uncompetitive inhibition, and C10 analogues were found to be irreversible inhibitors. ic.ac.uk This suggests that the molecule's length dictates how it fits into and interacts with the enzyme's active site or allosteric sites. ic.ac.uk

Other research has shown that various dicarboxylic acids can act as competitive inhibitors for enzymes like aspartate aminotransferase. nih.gov Pyruvate (B1213749) analogues and several dicarboxylic acid derivatives are known to be specific, reversible inhibitors of the carboxyl transferase step in pyruvate carboxylase. nih.gov Furthermore, α-keto acids can inhibit glycine (B1666218) decarboxylation in liver mitochondria, indicating an interaction between the glycine cleavage system and α-keto acid dehydrogenase complexes. merckmillipore.com

Table 1: Inhibition of Porphobilinogen Synthase by γ-Keto Dicarboxylic Acid Analogues

| Compound Chain Length | Type of Inhibition |

|---|---|

| C5, C6, C7 | Competitive |

| C8 | Uncompetitive |

| C10 | Irreversible |

Data sourced from studies on PBGS inhibition. ic.ac.uk

The functional groups of keto-dicarboxylic acids determine their molecular interactions. The carboxylic acid groups can act as hydrogen bond donors, while the ketone and carboxyl-oxygens serve as acceptors. rutgers.edurutgers.edu These interactions are fundamental to how these molecules bind to biological targets.

Bovine serum albumin (BSA) is a common model for studying drug-protein binding. Dicarboxylic acids have been shown to bind to BSA, with long-chain dicarboxylic acids having a high-affinity site and several lower-affinity sites. nih.gov The binding is influenced by substituents; bulky groups like aromatic rings or even methyl groups can create steric restrictions at the active site of enzymes like aspartate aminotransferase, preventing the formation of certain enzyme-inhibitor complexes. nih.gov The binding affinity is determined by a combination of factors including the mechanism of binding, solvation, and steric effects. nih.gov Interactions can include hydrogen bonds and hydrophobic interactions (pi-pi, pi-sigma, and pi-alkyl). ajol.info

Table 2: Key Molecular Interactions for Keto-Dicarboxylic Acids

| Interaction Type | Description | Potential Role |

|---|---|---|

| Hydrogen Bonding | The acidic proton acts as a donor, while ketone and carboxyl oxygens act as acceptors. rutgers.edurutgers.edu | Crucial for specificity and anchoring the ligand in a binding pocket. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target protein. ajol.info | Contributes to binding affinity, especially for longer chain derivatives. |

| Steric Hindrance | Bulky substituents can prevent optimal alignment in a binding site. nih.gov | Can decrease or prevent inhibitory activity. |

| Ionic Interactions | Ionized carboxylate groups can interact with charged amino acid residues. ajol.info | Can drive strong binding to specific sites on a protein. |

Several dicarboxylic acids and their derivatives have been investigated for their antioxidant properties. nih.gov For example, azelaic acid, a naturally occurring medium-chain dicarboxylic acid, acts as a scavenger of reactive oxygen species (ROS) and can inhibit the generation of ROS by neutrophils. nih.govresearchgate.net

In one study, novel dihydroxytyrosyl esters were synthesized from various dicarboxylic acids to evaluate their antioxidant activity. The results indicated that the structure of the dicarboxylic acid could modulate the lipophilicity and antioxidant capacity of the final compound. nih.gov Interestingly, for a series of alkylic diesters, the antioxidant activity was found to be inversely dependent on the partition coefficient (Log P), showing that a longer alkyl chain between the carboxylic moieties was detrimental to this activity. nih.gov

Dicarboxylic acids have also been recognized for their anti-inflammatory potential. Endogenous very-long-chain dicarboxylic acids (VLCDCA) have been identified as anti-inflammatory lipids. nih.gov One specific compound, VLCDCA 28:4, was shown to block the lipopolysaccharide (LPS)-stimulated production of nitric oxide in human monocyte cell cultures. nih.gov

Other dicarboxylic acids, such as sebacic acid and azelaic acid, also exhibit anti-inflammatory effects. nih.gov Sebacic acid, a major fatty acid in royal jelly, showed a potent, dose-dependent inhibitory effect on the release of nitric oxide and interleukin-10 in LPS-stimulated macrophages. nih.gov Azelaic acid exerts its anti-inflammatory effects by inhibiting nuclear transcription factors, which in turn reduces the inflammatory cascade of cytokines. researchgate.net

Metabolic Fate and Pathways of Heptanedioic Acid Derivatives

Heptanedioic acid (pimelic acid) and its derivatives are part of natural metabolic pathways. nih.gov Dicarboxylic acids are generally produced through the β-oxidation of monocarboxylic acids when fatty acid oxidation is compromised. researchgate.net The metabolism of medium-chain dicarboxylic acids typically occurs in both peroxisomes and mitochondria via β-oxidation. nih.gov

The metabolic breakdown differs based on the carbon chain length. Even-chain dicarboxylic acids can be fully oxidized, yielding succinyl-CoA, a gluconeogenic substrate. nih.gov In contrast, the β-oxidation of odd-chain dicarboxylic acids like pimelic acid produces acetyl-CoA and malonic acid (C3), which can then serve as a precursor for fatty acid synthesis. nih.gov Any unmetabolized portion of these acids is typically excreted in the urine. researchgate.net

Biosynthetic Origins and Precursor Identification

The precise biosynthetic pathway for this compound has not been definitively elucidated in published research. However, its structural components—a seven-carbon dicarboxylic acid backbone (pimelic acid) with methyl and acetyl substituents—suggest potential origins from several known biochemical routes. The biosynthesis of its unbranched analogue, pimelic acid, is known to be a precursor in the synthesis of biotin in some bacteria, such as Bacillus subtilis, where it is assembled via a fatty acid synthesis-like pathway. nih.gov The biosynthesis of pimelic acid is also speculated to start from malonyl-CoA.

One plausible route for the formation of the backbone and its substituents is through polyketide synthesis. Polyketide synthases (PKSs) construct diverse carbon chains through the stepwise condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov The incorporation of methylmalonyl-CoA as an extender unit can introduce methyl branches onto the growing polyketide chain. researchgate.net The acetyl group could be incorporated as a starter unit or result from the specific processing of the polyketide chain. Polyketide biosynthesis is known for its ability to generate a vast array of complex molecules in microorganisms, particularly in bacteria like Streptomyces and various fungi. nih.govresearchgate.net

Another potential origin is the microbial oxidation of branched-chain alkanes or other substituted hydrocarbon precursors. The ω-oxidation of fatty acids is a known pathway for the production of dicarboxylic acids. nih.gov It is conceivable that a similarly substituted precursor molecule could undergo terminal oxidation at both ends to yield this compound. For instance, certain yeasts, like those from the genus Candida, are capable of converting n-alkanes into the corresponding α,ω-dicarboxylic acids. nih.gov

Furthermore, dicarboxylic acids are recognized as products of the atmospheric oxidation of volatile organic compounds (VOCs), both from biogenic and anthropogenic sources. acs.org While simpler dicarboxylic acids like adipic and succinic acid are common, more complex structures can also be formed. acs.org

In vitro Metabolic Transformation Studies

Specific in vitro metabolic transformation studies on this compound are not widely documented in scientific literature. However, insights into its potential metabolic fate can be drawn from studies on related compounds, particularly other dicarboxylic acids and molecules containing tertiary carbon centers.

The metabolism of dicarboxylic acids is an important process in various organisms. In mammals, dicarboxylic acids can be formed through ω-oxidation of fatty acids and are subsequently metabolized, primarily through peroxisomal β-oxidation. nih.gov This process shortens the dicarboxylic acid chain by sequentially removing two-carbon units in the form of acetyl-CoA. nih.gov

Microorganisms, including bacteria and fungi, are also known to metabolize dicarboxylic acids. For example, Cupriavidus necator H16 can degrade medium-chain-length dicarboxylic acids via β-oxidation, with specific enzymes induced for this purpose. nih.gov The presence of substitutions on the carbon chain can influence the rate and pathway of degradation. The degradation of compounds with tertiary carbon atoms, such as the one at the C4 position of this compound, can be more challenging for microorganisms. However, pathways for the degradation of such structures exist. For instance, the bacterial degradation of tert-butyl alcohol involves hydroxylation to form a diol, which is then further oxidized. researchgate.net

The acetyl group of this compound represents a ketone functional group. Microbial metabolism of ketones is also a known phenomenon. For instance, some bacteria can utilize acetone, a simple ketone, through pathways involving monooxygenases that can insert an oxygen atom into a carbon-carbon bond, leading to an ester that can be subsequently hydrolyzed. researchgate.net It is plausible that a similar enzymatic attack could target the acetyl group of this compound, potentially leading to its cleavage.

In vitro studies using liver microsomes or isolated microbial enzymes would be necessary to elucidate the specific metabolic transformations of this compound. Such studies would help identify the key enzymes and metabolic products involved in its breakdown.

Environmental and Biological Degradation Pathways of Related Compounds

The environmental and biological degradation of dicarboxylic acids is a key process in the carbon cycle. Shorter-chain dicarboxylic acids are generally more water-soluble and can be readily metabolized by a wide range of microorganisms. Longer-chain dicarboxylic acids are also subject to microbial degradation, often through β-oxidation pathways.

Studies on the ozonolysis of C2-C9 dicarboxylic acids in aqueous solutions, simulating atmospheric conditions, have shown that this is not a significant removal pathway for these compounds. nih.gov This suggests that biological degradation is a more important fate for dicarboxylic acids in the environment.

The structure of the dicarboxylic acid, including chain length and the presence of substituents, significantly affects its degradability. For example, microbial degradation of aromatic alkanoic acids has been shown to be affected by the degree of alkyl side chain branching, with more branched isomers being more recalcitrant. nih.gov The presence of a tertiary carbon atom, as in this compound, can pose a challenge to microbial degradation. However, bacteria capable of degrading compounds with tertiary carbons have been isolated. nih.gov

The degradation of pimelic acid, the parent dicarboxylic acid of the target compound, has been studied in denitrifying bacteria. The catabolism proceeds through activation to pimelyl-CoA, followed by a series of β-oxidation-like reactions to yield glutaryl-CoA and acetyl-CoA. researchgate.net

The tables below summarize findings on the degradation of various dicarboxylic acids by different processes.

Table 1: Apparent Rate Constants for the Ozonolysis of Various Dicarboxylic Acids This table is based on data from a study on the liquid-phase reactions of dicarboxylic acids with ozone. nih.gov

| Dicarboxylic Acid | Chemical Formula | Apparent Rate Constant (L mol⁻¹ s⁻¹) |

| Oxalic Acid | C₂H₂O₄ | (2.7 ± 0.1) x 10⁻² |

| Malonic Acid | C₃H₄O₄ | 5.5 ± 0.1 |

| Succinic Acid | C₄H₆O₄ | (6.7 ± 0.4) x 10⁻⁴ |

| Glutaric Acid | C₅H₈O₄ | (1.3 ± 0.2) x 10⁻³ |

| Adipic Acid | C₆H₁₀O₄ | (1.7 ± 0.1) x 10⁻³ |

| Pimelic Acid | C₇H₁₂O₄ | (4.4 ± 0.1) x 10⁻³ |

| Pinic Acid | C₉H₁₄O₄ | (2.5 ± 0.1) x 10⁻² |

Table 2: Microbial Degradation of Selected Dicarboxylic Acids and Related Compounds This table summarizes findings from various studies on microbial metabolism.

| Compound | Microorganism(s) | Degradation Pathway/Metabolites | Reference(s) |

| Pimelic Acid | Denitrifying bacteria | β-oxidation-like reactions to glutaryl-CoA and acetyl-CoA | researchgate.net |

| Medium-chain dicarboxylic acids (e.g., adipic acid, sebacic acid) | Cupriavidus necator H16 | β-oxidation | nih.gov |

| tert-Butyl alcohol | Mycobacterium and Aquamonas species | Hydroxylation to diols, further oxidation to carboxylic acids | researchgate.net |

| Aromatic alkanoic acids with branched alkyl chains | Soil enrichment cultures | β-oxidation of the carboxyl side chain; rate is dependent on branching | nih.gov |

The degradation of this compound in the environment would likely involve a combination of the pathways observed for its structural components: the dicarboxylic acid backbone and the substituted quaternary carbon center. Its persistence and potential for bioaccumulation would depend on the ability of microbial communities to overcome the steric hindrance posed by the methyl and acetyl groups.

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for 4-acetyl-4-methylheptanedioic acid, and how can purity be optimized during synthesis? A: The synthesis of this compound (CAS 19830-09-2) likely involves multi-step organic reactions, including oxidation and hydrolysis steps, based on analogous methods for structurally related diacids (e.g., benzenesulfonyl-heptanedioic acid derivatives) . Key considerations:

- Oxidation control : Use mild oxidizing agents to preserve the acetyl and methyl groups.

- Hydrolysis optimization : Adjust pH and temperature to minimize side reactions.

- Purification : Employ recrystallization with polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and ethyl acetate as eluent. Purity (>98%) can be verified via HPLC with UV detection at 210–220 nm .

Advanced Mechanistic Insights

Q: How do steric and electronic effects of the acetyl and methyl substituents influence the reactivity of this compound in esterification reactions? A: The steric bulk of the 4-acetyl-4-methyl group hinders nucleophilic attack at the β-carbon of the diacid, favoring reactions at the terminal carboxylic groups. Electronic effects from the acetyl group (electron-withdrawing) reduce the acidity of adjacent protons, as shown in NMR studies of similar compounds. For kinetic analysis:

- Use in situ FTIR to track esterification progress.

- Compare reaction rates with unsubstituted heptanedioic acid to quantify steric/electronic contributions .

Stability and Storage

Q: What conditions destabilize this compound, and how should it be stored for long-term research use? A: Stability data for this compound is limited, but analogous diacids degrade under:

- High temperatures : Dehydration or decarboxylation occurs above 150°C.

- Strong acids/bases : Hydrolysis of the acetyl group is likely in acidic conditions.

- Moisture : Hygroscopicity may promote dimerization.

Storage recommendations : - Keep in airtight containers at 2–8°C under inert gas (N₂/Ar).

- Monitor purity biannually via HPLC or NMR .

Analytical Characterization

Q: What advanced analytical techniques are critical for resolving structural ambiguities in this compound? A:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₆O₅) with <2 ppm error.

- 2D NMR (COSY, HSQC) : Assign stereochemistry and detect minor impurities.

- Fragmentation pathways : Use quadrupole time-of-flight (Q-TOF) MS in positive ion mode to identify characteristic fragments (e.g., loss of CO₂ or acetyl groups) .

Applications in Pharmacological Research

Q: How can this compound be utilized as a precursor in drug discovery? A: While direct pharmacological data is scarce, its structure suggests utility as:

- Metal-chelating agents : The diacid moiety binds divalent cations (e.g., Ca²⁺, Mg²⁺), relevant in osteoporosis research.

- Prodrug synthesis : Ester derivatives could enhance bioavailability.

- Enzyme inhibition studies : Test against dehydrogenases or decarboxylases using kinetic assays (e.g., UV-Vis monitoring of NADH oxidation) .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported solubility or reactivity data for this compound? A: Variability may arise from:

- Polymorphism : Crystallize the compound in different solvents (e.g., acetone vs. methanol) and compare XRD patterns.

- Impurity profiles : Use LC-MS to identify trace byproducts (e.g., decarboxylated analogs).

- Reaction conditions : Replicate experiments under strictly controlled humidity/pH to isolate variables .

Computational Modeling

Q: What computational tools predict the physicochemical properties of this compound? A:

- pKa estimation : Use MarvinSketch or SPARC calculators; expect pKa₁ ~3.2 (terminal COOH) and pKa₂ ~4.8 (central COOH).

- LogP calculation : Predict hydrophilicity (LogP ≈ 0.5) via Molinspiration or ACD/Labs.

- DFT studies : Model steric effects on reaction pathways using Gaussian09 with B3LYP/6-31G(d) basis set .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.